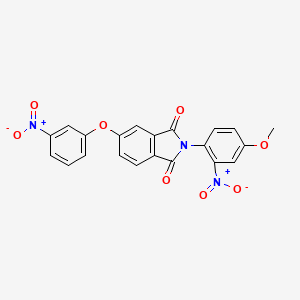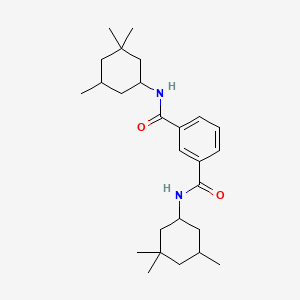![molecular formula C19H19N5O5S2 B11556728 1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea](/img/structure/B11556728.png)
1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a nitrofuran moiety, a thiazolidine ring, and a phenylurea group, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA typically involves multi-step organic reactions The process may start with the preparation of the nitrofuran derivative, followed by the formation of the thiazolidine ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitrofuran and thiazolidine rings can be reduced under specific conditions, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrofuran and phenylurea sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety may yield nitrofurazone derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for synthetic organic chemistry research.
Biology: In biological research, this compound may be investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitrofuran moiety, which is known for its biological activity.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry, particularly for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用机制
- 3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA shares similarities with other nitrofuran derivatives, thiazolidine compounds, and phenylurea derivatives.
Uniqueness: The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. Unlike other nitrofuran or thiazolidine compounds, the presence of the phenylurea group adds an additional layer of complexity and potential functionality.
相似化合物的比较
- Nitrofurazone
- Thiazolidine-2,4-dione
- Phenylurea derivatives
This detailed article provides a comprehensive overview of 3-{5,5-DIMETHYL-3-[(E)-[(2E)-3-(5-NITROFURAN-2-YL)PROP-2-EN-1-YLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXY-1-PHENYLUREA, covering its introduction, preparation methods, chemical reactions analysis, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H19N5O5S2 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
1-[5,5-dimethyl-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C19H19N5O5S2/c1-19(2)16(23(26)17(25)21-13-7-4-3-5-8-13)22(18(30)31-19)20-12-6-9-14-10-11-15(29-14)24(27)28/h3-12,16,26H,1-2H3,(H,21,25)/b9-6+,20-12+ |
InChI 键 |
WUWDAMZXLJRGDZ-XCHVBMRISA-N |
手性 SMILES |
CC1(C(N(C(=S)S1)/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3=CC=CC=C3)O)C |
规范 SMILES |
CC1(C(N(C(=S)S1)N=CC=CC2=CC=C(O2)[N+](=O)[O-])N(C(=O)NC3=CC=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11556653.png)
![2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B11556658.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11556666.png)
![4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11556674.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11556679.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11556683.png)

![N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]-1,3-benzothiazol-2-amine](/img/structure/B11556688.png)

![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11556701.png)
![N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11556705.png)
![(3-bromophenyl)[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B11556720.png)
